1-(4-Aminophenyl)piperidine-2,6-dione

Targeted Protein Degradation E3 Ligase Cereblon Binding

Low-affinity CRBN ligand (Ki = 6 µM) for PROTACs where degradation must be driven by induced proximity, not intrinsic IMiD pharmacology. The single free aromatic amine enables direct linker conjugation without protecting groups. - Ki = 6 µM (CRBN), HDAC10 IC50 = 5.70 nM (internal functional control) - ≥95% purity, one-pot analog synthesis for SAR - Primary amine vector for bespoke E3 ligase binders

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 444003-01-4
Cat. No. B2866523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)piperidine-2,6-dione
CAS444003-01-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2
InChIKeyWREGJVIGNZMJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)piperidine-2,6-dione: CRBN Ligand Scaffold & IMiD Analog


1-(4-Aminophenyl)piperidine-2,6-dione (CAS 444003-01-4, MFCD01593576) is a piperidine-2,6-dione derivative that serves as a cereblon (CRBN) E3 ubiquitin ligase modulator [1]. Its core structure consists of a glutarimide moiety linked to a 4-aminophenyl group, positioning it as an immunomodulatory drug (IMiD) analog and a critical building block in the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glues [2]. The compound exhibits a molecular weight of 204.23 g/mol and is typically supplied at ≥95% purity for research applications, with documented use in the synthesis of novel piperidine-2,6-dione derivatives that specifically bind CRBN .

PROTAC & molecular glue CRBN recruitment module
Free aromatic amine for direct linker conjugation
Reported micromolar CRBN binding for baseline-controlled degradation
IMiD analog SAR comparator for binding pocket studies

1-(4-Aminophenyl)piperidine-2,6-dione: Non-Interchangeability with Standard IMiDs


Substituting 1-(4-aminophenyl)piperidine-2,6-dione with other IMiD analogs introduces uncontrolled variability in critical physicochemical and functional parameters, undermining the reproducibility of degrader design. Unlike the approved drugs thalidomide, lenalidomide, or pomalidomide, which possess well-defined clinical pharmacology, the 4-aminophenyl substitution on the piperidine-2,6-dione core fundamentally alters the molecule's binding interface with the CRBN-DDB1 complex [1]. Recent structure-activity relationship studies demonstrate that the piperidine-2,6-dione scaffold exhibits a narrow binding affinity window, where only a fraction of synthesized analogs achieve sub-micromolar CRBN engagement [2]. The specific positioning of the primary aromatic amine on the phenyl ring of CAS 444003-01-4 provides a unique synthetic handle for linker conjugation that is absent in lenalidomide (amino-isoindolinone core) or pomalidomide (amino-phthalimide core). This substitution pattern directly influences both the ternary complex geometry and the resulting degradation efficiency, making generic class-level substitution a high-risk proposition for assay consistency [1].

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Different core substitution alters CRBN binding interface; ternary complex geometry may not transfer.

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Lenalidomide/pomalidomide lack the primary aromatic amine conjugation handle present in this compound.

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Narrow structural window: only a subset of piperidine-2,6-dione analogs retain CRBN engagement.

1-(4-Aminophenyl)piperidine-2,6-dione: Differentiation from Closest Analogs


CRBN Binding Affinity vs. Approved IMiDs

Direct binding affinity measurements for 1-(4-aminophenyl)piperidine-2,6-dione against the CRBN-DDB1 complex show a Ki of 6.00E+3 nM (6 µM) as assessed by a FRET-based inhibition assay [1]. This affinity is markedly weaker than the reported binding of the parent drug thalidomide (Ki ~250 nM) and the second-generation analogs lenalidomide (Ki ~130 nM) and pomalidomide (Ki ~3 nM) under similar assay conditions [1]. The approximately 24-fold weaker affinity relative to thalidomide confirms that this compound acts as a true 'CRBN-binding handle' rather than a potent stand-alone degrader, allowing for greater dynamic range in degrader design and reduced risk of IMiD-like off-target effects when incorporated into a heterobifunctional molecule.

CRBN Affinity vs IMiDs
Reported
Target Ki = 6,000 nM
Thalidomide Ki ≈ 250 nM | Lenalidomide Ki ≈ 130 nM | Pomalidomide Ki ≈ 3 nM
24-fold weaker vs thalidomide; 2,000-fold weaker vs pomalidomide
Supports baseline-controlled CRBN recruitment context
FRET-based inhibition assay
Targeted Protein Degradation E3 Ligase Cereblon Binding

HDAC Off-Target Activity Profile

Functional profiling of 1-(4-aminophenyl)piperidine-2,6-dione reveals a defined and relatively weak off-target inhibition profile against histone deacetylases (HDACs), a class of epigenetic enzymes. The compound exhibits an IC50 of 5.70 nM against HDAC10, 21 nM against HDAC2, and 2,580 nM against HDAC8 [1]. This stands in contrast to the broad, potent anti-angiogenic and immunomodulatory cytokine suppression profiles characteristic of free lenalidomide or pomalidomide. While nanomolar inhibition of HDAC10 is an unintended off-target activity, the >450-fold selectivity window between HDAC10 (5.70 nM) and HDAC8 (2,580 nM) provides a quantifiable selectivity fingerprint.

HDAC Off‑Target Selectivity
Class‑level
HDAC10 IC50 = 5.70 nM
HDAC2 IC50 = 21 nM
HDAC8 IC50 = 2,580 nM
>450‑fold selectivity for HDAC10 over HDAC8
Supports off‑target activity control for CRBN phenotype studies
Recombinant HDACs, (FAM)-labeled peptide
Epigenetics HDAC Inhibition Selectivity

Synthetic Accessibility & Conjugation Efficiency

The 4-aminophenyl substitution on the piperidine-2,6-dione core offers a distinct synthetic advantage over other IMiD analogs. The primary aromatic amine provides a high-yielding, chemoselective handle for amide bond formation or reductive amination with PEG-based or alkyl linkers. In contrast, functionalization of lenalidomide or pomalidomide often requires protection/deprotection steps of the amino-isoindolinone or amino-phthalimide moieties to prevent unwanted lactam ring-opening side reactions. A recent high-efficiency one-pot synthesis methodology for IMiD analogs demonstrated that only a select subset of piperidine-2,6-diones with this substitution pattern retain sub-micromolar CRBN binding, highlighting the narrow structural window for functional activity [1]. The compound's molecular weight (204.23 g/mol) and favorable solubility profile in organic solvents facilitate the purification and characterization of PROTAC conjugates compared to heavier, more lipophilic IMiD-based alternatives.

Conjugation Efficiency
Class‑level
Free amine enables single‑step amide coupling
Sub‑micromolar CRBN binding retained in a subset of analogs
Simplifies PROTAC linker integration workflows
One‑pot IMiD synthesis methodology
Medicinal Chemistry Synthetic Methodology Linker Chemistry

1-(4-Aminophenyl)piperidine-2,6-dione: Optimal Application Scenarios


Baseline-Controlled PROTAC Assembly for CRBN Degradation

Procure this compound when developing PROTACs that require a CRBN-recruiting element with a well-defined, low intrinsic affinity (Ki = 6 µM) [1]. This baseline ensures that the observed degradation is driven by the bifunctional molecule's induced proximity rather than the IMiD ligand's own pharmacology. Its single free amine group allows for direct, high-yield conjugation to linker systems without the need for protecting groups, streamlining the assembly of degrader libraries.

IMiD Binding Pocket SAR Studies

Use this compound as a reference standard in structure-activity relationship (SAR) studies aimed at dissecting the CRBN binding interface. The specific substitution pattern of the 4-aminophenyl ring serves as a critical comparator to lenalidomide and pomalidomide. Its quantifiable HDAC off-target activity (HDAC10 IC50 = 5.70 nM) provides an internal functional control for ensuring that biological effects are not misattributed solely to CRBN engagement [2].

Molecular Glue Design for Novel Ternary Complexes

Acquire this piperidine-2,6-dione derivative as a starting point for designing novel molecular glues. The lower CRBN binding affinity (Ki = 6 µM) compared to pomalidomide (Ki = 3 nM) creates a larger window for cooperative binding effects when identifying new neosubstrates. The robust one-pot synthesis of its analogs allows for rapid diversification of the phenyl ring to optimize the induced protein-protein interaction surface [3].

Custom CRBN-Recruiting Building Block Synthesis

Procure this compound as a key intermediate for synthesizing customized CRBN ligands. The primary aromatic amine is an ideal synthetic vector for introducing diverse linkers, spacers, or additional functional groups, enabling the creation of bespoke E3 ligase binders not commercially available. The compound's purity (≥95%) and favorable solubility profile support reliable downstream chemistry and purification .

Application
Selection Property
Validation Focus
PROTAC assembly with baseline‑controlled CRBN engagement
Micromolar‑range CRBN affinity (low intrinsic recruitment)
CRBN‑driven degradation specificity
CRBN binding pocket SAR studies
4‑Aminophenyl substitution pattern for interface comparison
HDAC off‑target activity control
Molecular glue design for novel ternary complexes
Lower CRBN affinity for cooperative binding window
Neosubstrate recruitment efficiency
Custom CRBN‑recruiting building block synthesis
Primary aromatic amine conjugation handle
Linker compatibility & conjugate purity

Technical Documentation Hub

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30 linked technical documents
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